molecular formula C22H29N3O2S B2693577 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 958967-16-3

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2693577
CAS No.: 958967-16-3
M. Wt: 399.55
InChI Key: IUSGMFJDFOALHV-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a thieno[3,4-c]pyrazole derivative characterized by a fused thiophene-pyrazole core. Key structural features include:

  • A 2,3-dimethylphenyl substituent at position 2 of the pyrazole ring.
  • A 5-oxo group contributing to electron-deficient properties.

Properties

IUPAC Name

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15-7-6-10-20(16(15)2)25-22(18-13-28(27)14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGMFJDFOALHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: While not widely used industrially, it may have niche applications in the development of specialized materials

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Thienopyrazole Derivatives

Key Observations:
  • Substituent Diversity: The target’s cyclohexyl-propanamide and dimethylphenyl groups contrast with the cyano, amino, or pyran moieties in analogs. These differences likely modulate solubility and steric effects.
  • Synthetic Routes : Analogs in –4 use 1,4-dioxane and triethylamine as reaction media, suggesting similar conditions could apply to the target compound’s synthesis.

Physicochemical and Functional Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

Lipophilicity and Bioavailability:
  • The 5-oxo group may introduce hydrogen-bonding capacity, akin to the hydroxyl group in Zygocaperoside ().
Electronic Effects:
  • Electron-withdrawing groups (e.g., cyano in 7a) increase electrophilicity, whereas the target’s dimethylphenyl substituent may enhance electron density via aromatic conjugation.

Biological Activity

3-Cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclohexyl group
  • Dimethylphenyl group
  • Thieno[3,4-c]pyrazole core

This structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Recent studies indicate that compounds with similar scaffolds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-melanogenic Activity

Research has focused on the compound's potential to inhibit melanin production:

  • Tyrosinase Inhibition : Compounds structurally related to this compound have been shown to inhibit tyrosinase activity effectively.
    • Example: A related compound demonstrated an IC50 value of 1.03 µM against mushroom tyrosinase .
CompoundIC50 (µM)Mechanism
Kojic Acid25.26Tyrosinase Inhibition
3-Cyclohexyl-N-[...]1.03Tyrosinase Inhibition

Antioxidant Activity

The antioxidant capacity of this compound has been explored:

  • Radical Scavenging : It significantly reduces ROS levels in cellular models.
  • Cellular Protection : Exhibits protective effects against oxidative damage in B16F10 cells.

Case Studies

  • Study on Melanogenesis : A study involving B16F10 melanoma cells showed that the compound effectively reduced melanin production and inhibited the expression of melanogenesis-associated proteins . This suggests its potential as a skin-whitening agent.
  • Antioxidant Efficacy : Another investigation reported that derivatives of thieno[3,4-c]pyrazole exhibited strong antioxidant effects by scavenging free radicals and reducing oxidative stress markers in vitro .

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